Chemical Structure, Synthesis, and Pharmacological Profiling of 2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine
Chemical Structure, Synthesis, and Pharmacological Profiling of 2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine
Executive Summary
In the landscape of modern medicinal chemistry and rational drug design, nitrogen-containing heterocycles serve as foundational building blocks. Among these, the imidazo[4,5-b]pyridine scaffold is highly privileged due to its profound biological activities, including potent antitumor, antibacterial, and antiviral properties[1]. Specifically, 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine (CAS 95420-33-0) represents a critical active pharmaceutical ingredient (API) precursor and a highly effective pharmacophore[2].
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an authoritative guide on the structural dynamics, synthetic methodologies, and pharmacological mechanisms of this compound.
Structural Chemistry & Molecular Properties
The core architecture of 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine consists of a pyridine ring fused to an imidazole ring, substituted at the C2 position with a 3,4-dimethoxyphenyl moiety.
Causality in Structural Design:
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Tautomerism: The hydrogen atom attached to the imidazole nitrogen (N1/N3) readily tautomerizes. This mobility is crucial for dynamic hydrogen bonding within the target protein's active site[3].
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Steric and Electronic Tuning: The electron-donating methoxy groups on the phenyl ring increase the electron density of the overall system. Furthermore, the oxygen atoms act as critical hydrogen bond acceptors, enhancing the compound's solubility and binding affinity in hydrophobic kinase pockets.
Quantitative Molecular Data
The following table summarizes the theoretical and experimental physicochemical properties critical for evaluating the compound's drug-likeness (Lipinski's Rule of Five compliance).
| Parameter | Specification |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine |
| CAS Registry Number | 95420-33-0 |
| Molecular Formula | C14H13N3O2 |
| Molecular Weight | 255.27 g/mol |
| Topological Polar Surface Area (TPSA) | ~65.0 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 4 |
| Rotatable Bonds | 3 |
| LogP (Predicted) | 2.5 – 2.8 |
Synthetic Methodology: Oxidative Cyclization
Traditional syntheses of imidazopyridines often rely on harsh dehydrating agents (e.g., polyphosphoric acid) at extreme temperatures. However, to preserve the integrity of the electron-rich 3,4-dimethoxyphenyl moiety and prevent unwanted polymerization, a mild oxidative cyclization approach is the industry standard[3].
Synthesis workflow of 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine via oxidative cyclization.
Step-by-Step Protocol: Self-Validating Synthesis
Step 1: Reagent Preparation Equimolar amounts of 2,3-diaminopyridine and 3,4-dimethoxybenzaldehyde (e.g., 5.0 mmol each) are dissolved in 10 mL of anhydrous DMSO. Causality: DMSO acts as an excellent polar aprotic solvent that fully solubilizes both the diamine and the aldehyde, facilitating rapid molecular collisions for imine formation.
Step 2: Oxidative Catalyst Addition Add 1.2 equivalents (6.0 mmol) of sodium metabisulfite (Na₂S₂O₅) to the stirring solution. Causality: Na₂S₂O₅ serves a dual purpose. It forms a bisulfite adduct with the aldehyde, increasing its electrophilicity, and acts as a mild oxidizing agent to drive the aromatization of the imidazoline intermediate into the fully aromatic imidazo[4,5-b]pyridine core[4].
Step 3: Thermal Cyclization Heat the reaction mixture to 100–120 °C for 4 to 6 hours under an inert argon atmosphere. Causality: Elevated temperatures provide the activation energy required for the intramolecular nucleophilic attack of the secondary amine onto the imine carbon, completing the heterocycle.
Step 4: Precipitation and Isolation Cool the mixture to room temperature and pour it slowly into 50 mL of ice-cold distilled water while stirring vigorously. Filter the resulting precipitate under vacuum. Causality: Quenching in ice water dramatically reduces the solubility of the highly aromatic product, forcing it out of the DMSO solution and precipitating it as a solid.
Step 5: Purification and Validation Recrystallize the crude solid from hot ethanol. Validate the structure via 1H-NMR (DMSO-d6) and LC-MS. Causality: Recrystallization removes unreacted starting materials and bisulfite salts. NMR validation is critical to confirm the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the characteristic imidazopyridine aromatic signals.
Pharmacological Profiling & Mechanism of Action
Derivatives of imidazo[4,5-b]pyridine have been extensively patented and documented as potent modulators of protein kinases, making them critical in targeted cancer therapies[5]. The compound functions primarily as an ATP-competitive inhibitor.
By mimicking the adenine ring of ATP, the imidazo[4,5-b]pyridine core anchors itself into the hinge region of kinases (such as c-Met or Aurora kinases). The 3,4-dimethoxyphenyl group extends into the adjacent hydrophobic pocket, providing selectivity and preventing the kinase from auto-phosphorylating, thereby shutting down downstream oncogenic signaling[5].
Mechanism of action: Kinase inhibition and downstream blockade of proliferation pathways.
Experimental Workflows: In Vitro Kinase Assay
To validate the pharmacological efficacy of the synthesized compound, a self-validating ADP-Glo™ kinase assay is employed. This protocol ensures high-fidelity measurement of ATP-competitive inhibition.
Step 1: Compound Dilution Prepare a 10-point concentration gradient of 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine in 100% DMSO, then dilute into the assay buffer (final DMSO concentration ≤ 1%). Causality: A broad concentration gradient (e.g., 1 nM to 100 µM) is required to accurately calculate the IC₅₀ value via non-linear regression.
Step 2: Kinase Reaction Combine the recombinant kinase domain (e.g., c-Met), ATP (at its predetermined Kₘ value), and the specific peptide substrate in the assay buffer. Add the compound and incubate at 30 °C for 60 minutes. Causality: Running the assay with ATP at its Kₘ ensures the system is highly sensitive to competitive inhibitors, accurately reflecting the compound's binding affinity.
Step 3: Detection and Analysis Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. After 40 minutes, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence using a microplate reader. Causality: Luminescence is directly proportional to ADP concentration, creating a self-validating, positive-readout system that eliminates background noise from auto-fluorescence.
Conclusion & Future Perspectives
The 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine scaffold is a highly versatile and potent chemical entity. Its predictable synthesis via oxidative cyclization and its robust ability to act as an ATP-competitive kinase inhibitor make it an invaluable asset in oncology and antimicrobial drug discovery. Future SAR optimizations should focus on N-alkylation of the pyridine ring[3] to further enhance solubility and target specificity against mutant kinase variants.
References
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Title: Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines Source: National Institutes of Health (NIH) / PMC URL: [Link]
- Title: US8481739B2 - 3,5-Disubstituted-3H-imidazo[4,5-b]pyridine and 3,5-disubstituted-3H[1,2,3]triazolo [4,5-b] Pyridine Compounds as Modulators of protein kinases Source: Google Patents URL
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Title: N-Alkylation of Some Imidazopyridines Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]
Sources
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3,4-DIMETHOXYPHENYL)-1H-IMIDAZO[4,5-B]PYRIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. US8481739B2 - 3,5-Disubstituted-3H-imidazo[4,5-b]pyridine and 3,5-disubstituted-3H[1,2,3]triazolo [4,5-b] Pyridine Compounds as Modulators of protein kinases - Google Patents [patents.google.com]
